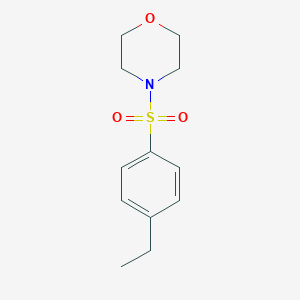

4-(4-Ethylphenyl)sulfonylmorpholine

Description

4-(4-Ethylphenyl)sulfonylmorpholine is a sulfonamide-containing morpholine derivative characterized by a sulfonyl group bridging a morpholine ring and a 4-ethylphenyl substituent. Sulfonylmorpholines are widely employed in medicinal chemistry due to their versatility as intermediates and their ability to modulate solubility, bioavailability, and target binding via electronic and steric effects .

Properties

IUPAC Name |

4-(4-ethylphenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-2-11-3-5-12(6-4-11)17(14,15)13-7-9-16-10-8-13/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMUGDBUZDSUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-(4-Nitrophenyl)thiomorpholine (vs. Morpholine Analogs)

- Structural Differences : Replacing morpholine’s oxygen with sulfur in thiomorpholine increases lipophilicity and introduces metabolic susceptibility (e.g., oxidation to sulfoxides/sulfones) .

- Crystal Packing : The thiomorpholine derivative forms centrosymmetric dimers via C–H···O hydrogen bonds and aromatic stacking, unlike its morpholine counterpart, which lacks sulfur-mediated interactions .

- Applications : Thiomorpholine derivatives serve as precursors for antidiabetic, antimycobacterial, and kinase inhibitor agents, highlighting the role of sulfur in enhancing metabolic flexibility .

4-(4-Nitrophenyl)morpholine

- Functional Group Impact : The nitro group in this compound contrasts with the sulfonyl group in 4-(4-Ethylphenyl)sulfonylmorpholine. Nitro groups are electron-withdrawing, reducing electron density on the aromatic ring, while sulfonyl groups enhance solubility and stability .

- Biological Relevance : Nitrophenylmorpholines are intermediates in antitumor drug synthesis, suggesting that sulfonyl analogs like 4-(4-Ethylphenyl)sulfonylmorpholine may similarly act as building blocks for bioactive molecules .

4-[(2-Aminoethyl)sulfonyl]-morpholine

- Solubility and Bioavailability: The aminoethyl substituent introduces a polar amine group, enhancing water solubility compared to the ethylphenyl group in 4-(4-Ethylphenyl)sulfonylmorpholine. This highlights how side-chain modifications tailor pharmacokinetic profiles .

- Applications : Used in drug design for optimizing absorption and metabolic stability, emphasizing the sulfonyl group’s role in balancing lipophilicity and solubility .

4-[2-(Methylsulphonyl)phenyl]morpholine

4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine

- Substituent Effects: The bromo and methoxy groups increase molecular weight and electron-withdrawing effects, contrasting with the simpler ethyl group in 4-(4-Ethylphenyl)sulfonylmorpholine.

- Safety Profile : Classified as an irritant, underscoring the need for careful handling of halogenated sulfonylmorpholines .

4-[4-(Ethylsulphonyl)-2-nitrophenyl]morpholine

- Dual Functional Groups : Combines ethylsulfonyl and nitro groups, creating a highly electron-deficient aromatic system. This contrasts with 4-(4-Ethylphenyl)sulfonylmorpholine, where the ethyl group is electron-donating. Such differences impact reactivity in nucleophilic substitution or reduction reactions .

- Synthetic Utility : Serves as a precursor for further functionalization, demonstrating the adaptability of sulfonylmorpholines in multi-step syntheses .

Data Table: Key Properties of Compared Compounds

*Calculated based on formula C₁₂H₁₇NO₃S.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.